molecular formula C11H17N B7845954 N-ethyl-2,4,6-trimethylaniline CAS No. 71182-65-5

N-ethyl-2,4,6-trimethylaniline

Cat. No. B7845954
CAS RN: 71182-65-5
M. Wt: 163.26 g/mol
InChI Key: KWQGXEYMRLFLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2,4,6-trimethylaniline is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Damage Evaluation

N-ethyl-2,4,6-trimethylaniline has been studied for its DNA-damaging effects. Research using the alkaline single cell gel electrophoresis assay revealed that it induced DNA damage in bone marrow cells of mice, suggesting its genotoxic and potentially carcinogenic nature (Przybojewska, 1997).

Synthesis Process Research

The synthesis of this compound by alkylation of o-toluidine with a one-step method has been explored, including the effect of temperature, pressure, and raw material ratios. This research contributes to understanding the chemical synthesis and reaction mechanisms involved (Zhang Xiu-cheng, 2011).

Conversion to Heterocyclic Compounds

Studies have shown the conversion of this compound into various heterocyclic compounds, highlighting its potential in the synthesis of diverse chemical structures (McDonald & Proctor, 1975).

Liver Cell DNA Damage Assessment

Further research assessed the DNA damage caused by this compound in liver cells. The findings indicate its ability to damage DNA, contributing to the understanding of its genotoxic properties (Przybojewska, 1999).

Cyclization Reactions

This compound reacts with acrylic and itaconic acids to form N-substituted β-alanines, which can be converted to various derivatives, demonstrating its role in complex chemical reactions (Mickevičius & Patupaite, 2000).

Phosphine-catalyzed Annulation

This compound has been involved in phosphine-catalyzed annulation processes, illustrating its application in synthetic chemistry for the creation of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

properties

IUPAC Name

N-ethyl-2,4,6-trimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-5-12-11-9(3)6-8(2)7-10(11)4/h6-7,12H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQGXEYMRLFLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562576
Record name N-Ethyl-2,4,6-trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71182-65-5
Record name N-Ethyl-2,4,6-trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2,4,6-trimethylaniline
Reactant of Route 2
Reactant of Route 2
N-ethyl-2,4,6-trimethylaniline
Reactant of Route 3
Reactant of Route 3
N-ethyl-2,4,6-trimethylaniline
Reactant of Route 4
Reactant of Route 4
N-ethyl-2,4,6-trimethylaniline
Reactant of Route 5
Reactant of Route 5
N-ethyl-2,4,6-trimethylaniline
Reactant of Route 6
Reactant of Route 6
N-ethyl-2,4,6-trimethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.